molecular formula C17H14O B3434637 1,5-Diphenylpenta-1,4-dien-3-one CAS No. 115587-57-0

1,5-Diphenylpenta-1,4-dien-3-one

Cat. No.: B3434637
CAS No.: 115587-57-0
M. Wt: 234.29 g/mol
InChI Key: WMKGGPCROCCUDY-HEEUSZRZSA-N
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Description

1,5-Diphenylpenta-1,4-dien-3-one, also known as dibenzalacetone or distyryl ketone (CAS 538-58-9), is a conjugated α,β-unsaturated ketone synthesized via aldol condensation of acetone and benzaldehyde . Its structure features two phenyl groups connected to a central pentadienone backbone, which enables extended π-conjugation and diverse reactivity. This compound is widely studied for its applications in organic synthesis (e.g., Nazarov cyclization precursors) , biological activities (antiproliferative, antioxidant, anti-parasitic) , and material science (nonlinear optics) .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenylpenta-1,4-dien-3-one is typically synthesized through the aldol condensation reaction between benzalacetone and benzaldehyde. The reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The general reaction scheme is as follows:

C6H5CH=CHCOCH3+C6H5CHOC6H5CH=CHCOCH=CHC6H5\text{C}_6\text{H}_5\text{CH}=\text{CHCOCH}_3 + \text{C}_6\text{H}_5\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHCOCH}=\text{CHC}_6\text{H}_5 C6​H5​CH=CHCOCH3​+C6​H5​CHO→C6​H5​CH=CHCOCH=CHC6​H5​

The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .

Chemical Reactions Analysis

Reaction Scheme

Benzalacetone+Substituted Benzaldehyde10% NaOH, RT1,5-Diphenylpenta-1,4-dien-3-one+H2O+NaCl\text{Benzalacetone} + \text{Substituted Benzaldehyde} \xrightarrow{\text{10\% NaOH, RT}} \text{this compound} + \text{H}_2\text{O} + \text{NaCl}

Experimental Conditions

ParameterDetails
Base 10% NaOH
Temperature Room temperature (25–30°C)
Reaction Time 2–5 hours
Work-up Acidification with HCl, extraction with diethyl ether, recrystallization

Substituents on the benzaldehyde (e.g., nitro, methoxy, hydroxy groups) influence the electronic properties and yield of the product .

Radical Scavenging Activity

The compound demonstrates significant antioxidant properties by neutralizing free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) .

Mechanism

The conjugated system donates electrons to stabilize free radicals, leading to their inactivation.

DPPH Assay Results

Compound DerivativeRadical Scavenging Activity (% Inhibition)Reference Standard (Ascorbic Acid)
Parent Compound Moderate activity85–95% inhibition at 100 µg/mL
Nitro-substituted Enhanced activityN/A
Methoxy-substituted Comparable to ascorbic acidN/A

Activity varies with substituents: electron-donating groups (e.g., methoxy) enhance radical scavenging, while electron-withdrawing groups (e.g., nitro) may reduce efficacy .

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes, coordinating through the carbonyl oxygen and α,β-unsaturated double bonds .

Example Reaction with Metal Salts

This compound+Metal Salt (e.g., Cu2+)Stable Complex\text{this compound} + \text{Metal Salt (e.g., Cu}^{2+}\text{)} \rightarrow \text{Stable Complex}

Oxidation and Reduction

While direct experimental data from non-restricted sources is limited, the conjugated system suggests potential reactivity:

Hypothetical Reactions

  • Oxidation : May form diketones under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : Hydrogenation could yield saturated ketones (e.g., using Pd/C or NaBH₄).

Substitution Reactions

Electrophilic aromatic substitution on the phenyl rings is feasible, though steric hindrance may limit reactivity.

Potential Derivatives

ReagentProduct
HNO₃ (nitration)Nitro-substituted derivatives
SO₃ (sulfonation)Sulfonic acid derivatives

Scientific Research Applications

Chemistry

In the field of chemistry, 1,5-diphenylpenta-1,4-dien-3-one serves as a ligand in coordination chemistry and is utilized as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations—such as oxidation to diketones and reduction to saturated ketones—makes it valuable for synthetic applications.

Biology

Research has indicated that this compound exhibits potential antioxidant properties . Studies have shown that it can scavenge free radicals effectively due to its electron-donating ability. This property makes it a candidate for further exploration in biological systems where oxidative stress is a concern .

Medicine

In medicinal chemistry, this compound has been investigated for its anticancer properties . It has been incorporated into drug formulations aimed at enhancing therapeutic efficacy. For example, studies have demonstrated its effectiveness in inhibiting cancer cell proliferation .

Industry

The compound finds applications in various industrial processes:

  • Polymers and Coatings: Used as an additive for improving the properties of polymers.
  • Corrosion Inhibition: Exhibits corrosion-resistant properties when applied to metal surfaces .

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts
OxidationConverts to diketonesDiketones
ReductionForms saturated ketonesSaturated ketones
Electrophilic SubstitutionIntroduces functional groupsSubstituted derivatives

Table 2: Biological Activities of this compound

Activity TypeMechanismReference
AntioxidantScavenges free radicals
AnticancerInhibits cancer cell proliferation

Case Study 1: Antioxidant Properties

A study published in ResearchGate highlighted the antioxidant capabilities of this compound through various assays that measured its ability to reduce oxidative stress markers in cellular models. The compound demonstrated significant scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.

Case Study 2: Corrosion Inhibition

Research conducted on the corrosion inhibition potential of this compound revealed that it effectively protects mild steel in acidic environments. The study utilized electrochemical methods to assess the inhibition efficiency and concluded that the compound forms a protective layer on metal surfaces .

Mechanism of Action

The mechanism of action of 1,5-diphenylpenta-1,4-dien-3-one involves its ability to interact with various molecular targets. For example, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its carbonyl and conjugated double bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituted Aromatic Rings

Substitution on the phenyl rings alters electronic, steric, and biological properties. Key examples include:

Compound Name Substituents Key Properties/Applications Reference
(1E,4E)-1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one 4-Cl on phenyl rings Enhanced anti-trichomonas activity (IC₅₀ comparable to metronidazole)
(1E,4E)-1,5-Bis(4-ethoxyphenyl)penta-1,4-dien-3-one 4-OEt on phenyl rings Antityrosinase activity; red-shifted UV-Vis absorption due to electron-donating groups
(1E,4E)-1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one 3,4-(OMe)₂ on phenyl rings Improved antioxidant activity (lower IC₅₀ than ascorbic acid)
2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one Methyl groups at C2 and C4 High Nazarov cyclization efficiency (95% conversion in DES)

Key Trends :

  • Electron-withdrawing groups (e.g., Cl) enhance biological activity by increasing electrophilicity .
  • Electron-donating groups (e.g., OMe, OEt) improve solubility and optical properties .
  • Methyl substituents (e.g., 2,4-dimethyl) stabilize transition states in cyclization reactions .

Mechanistic Insights :

  • The α,β-unsaturated ketone moiety enables Michael addition with cellular thiols, contributing to antiproliferative effects .
  • Methoxy and chloro substituents enhance radical scavenging via resonance stabilization .

Chemical Reactivity in Nazarov Cyclization

The parent compound undergoes acid-catalyzed Nazarov cyclization to form cyclopentenones. Modifications improve reaction efficiency:

Substrate Reaction Medium Conversion (%) Product Yield (%) Reference
2,4-Dimethyl-1,5-diphenyl derivative DES (TPMPBr/acetic acid) >95 77 (cis product)
Unsubstituted parent compound Traditional solvents (e.g., DCM) <50 30–40

Key Findings :

  • Deep eutectic solvents (DES) enhance cyclization efficiency by stabilizing polar intermediates .
  • Methyl groups at C2 and C4 reduce steric hindrance and improve regioselectivity .

Physical and Spectroscopic Properties

Substituents significantly impact electronic structure and material properties:

Property 1,5-Diphenylpenta-1,4-dien-3-one 1,5-Bis(4-chlorophenyl) Analog 1,5-Bis(4-ethoxyphenyl) Analog Reference
HOMO-LUMO Gap (eV) 3.8 (calculated) 4.1 3.5
λmax (UV-Vis) 350 nm 365 nm 380 nm
Nonlinear Optical (βHRS) 25 × 10⁻³⁰ cm⁴·statvolt⁻¹ 45 × 10⁻³⁰ cm⁴·statvolt⁻¹ 50 × 10⁻³⁰ cm⁴·statvolt⁻¹

Trends :

  • Electron-withdrawing groups (Cl) increase HOMO-LUMO gaps, while electron-donating groups (OEt) reduce them .
  • Extended conjugation in ethoxy derivatives enhances nonlinear optical responses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,5-diphenylpenta-1,4-dien-3-one, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between acetophenone and benzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Optimization involves adjusting molar ratios (e.g., 1:2 ketone-to-aldehyde), temperature (60–80°C), and reaction time (4–8 hours). Monitoring by TLC and recrystallization from ethanol improves purity. Contradictions in yield (reported 50–85%) may arise from solvent polarity or base strength variations .

Q. How can spectroscopic techniques (e.g., IR, NMR) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • IR : Confirm the α,β-unsaturated ketone moiety via C=O stretch at ~1665 cm⁻¹ and conjugated C=C stretches at ~1600 cm⁻¹ .
  • NMR : 1H^1H-NMR shows two trans-olefinic protons as doublets (δ 6.5–7.5 ppm, J = 15–16 Hz) and aromatic protons as multiplets (δ 7.2–7.8 ppm). 13C^{13}C-NMR identifies the ketone carbon at ~190 ppm. Discrepancies in chemical shifts may indicate stereoisomerism or solvent effects .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is light-sensitive and prone to oxidation. Stability studies recommend storage in amber vials under inert gas (N₂/Ar) at –20°C. Degradation products (e.g., dimerization or epoxidation) can be monitored via HPLC with UV detection at 254 nm. Contradictory reports on shelf life (3–12 months) highlight the need for rigorous moisture control .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the electronic and optical properties of this compound derivatives?

  • Methodological Answer : Computational studies (DFT/B3LYP/6-31G*) reveal that electron-withdrawing groups (e.g., –NO₂) red-shift UV-Vis absorption due to enhanced conjugation, while electron-donating groups (e.g., –OCH₃) increase fluorescence quantum yield. Experimental validation via cyclic voltammetry (HOMO-LUMO gap) and TD-DFT simulations is critical to resolve discrepancies between predicted and observed λmax .

Q. What mechanistic insights explain contradictory catalytic activity in cross-coupling reactions involving this compound?

  • Methodological Answer : Steric hindrance from the diaryl groups can impede coordination to metal catalysts (e.g., Pd or Ru). Kinetic studies (e.g., Eyring plots) and in situ FTIR monitoring of intermediates (e.g., metal enolates) clarify whether low yields arise from competitive side reactions (e.g., β-hydride elimination) or catalyst poisoning. Contradictions in turnover frequency (TOF) often stem from solvent polarity effects on transition-state stabilization .

Q. How can factorial design optimize the synthesis of chiral analogs of this compound for asymmetric catalysis?

  • Methodological Answer : A 2³ factorial design (factors: catalyst loading, temperature, solvent polarity) identifies interactions affecting enantiomeric excess (ee). Response surface methodology (RSM) models predict optimal conditions (e.g., 5 mol% Jacobsen catalyst in CH₃CN at 25°C). Contradictions in ee (>90% vs. 70%) may reflect uncontrolled variables like moisture or oxygen levels .

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects) of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., halogenation at para positions) paired with standardized bioassays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). Conflicting data often arise from differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or assay protocols (e.g., incubation time). Metabolomic profiling (LC-MS) identifies bioactive metabolites .

Q. Data Contradiction Analysis

Q. Why do crystallographic studies report divergent dihedral angles between the phenyl rings and the central enone system?

  • Methodological Answer : X-ray diffraction (XRD) reveals dihedral angles ranging from 15° to 35°, influenced by crystal packing forces. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize specific conformations. Discrepancies may reflect temperature-dependent polymorphism or solvent inclusion during crystallization .

Q. How can researchers reconcile conflicting solubility data (e.g., in DMSO vs. ethanol) for this compound?

  • Methodological Answer : Hansen solubility parameters (HSPs) predict solubility in aprotic solvents (DMSO: δD=18.0, δP=16.4) vs. protic solvents (ethanol: δD=15.8, δP=8.8). Experimental validation via cloud-point titration identifies outliers caused by impurities (e.g., residual benzaldehyde). Contradictions in literature often stem from incomplete purification or particle size effects .

Properties

CAS No.

115587-57-0

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

(1Z,4E)-1,5-diphenylpenta-1,4-dien-3-one

InChI

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+

InChI Key

WMKGGPCROCCUDY-HEEUSZRZSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C\C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an aqueous solution of sodium hydroxide (200 grams (g) in one liter of water) was added ethanol (1.6 liters; purity greater than 95%) and the resultant mixture was stirred well. Another mixture having acetone (29 g) and benzaldehyde (106 g) was added to this solution under stirring. A yellow colored precipitate was observed. The stirring was continued for about 15 minutes (min). Subsequently additional acetone (29 g) and benzaldehyde (106 g) were added and the mixture was stirred for another 45 min. The yellow colored precipitate was separated by filtration, washed with water (2 liters), and dried at room temperature to get 223 g of crude dibenzalacetone. Melting point of the compound was obtained as 104-106° C. This product was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

Benzaldehyde (1b, 2.54 ml, 25.0 mmol) and acetone (19, 0.90 ml, 12.2 mmol) were combined in ethanol (20 ml) and stirred for 15 min at room temperature. A solution of sodium hydroxide (2.50 g, 62.5 mmol) and water (25 ml) was added and the solution stirred for 3 hr at room temperature. The resulting precipitate was filtered and recrystallized from ethanol to afford 2.35 g (82%) of yellow crystals: mp 110-112° C. [expected mp 112-114° C.]; 1H NMR: δ 7.07 (d, 2H, J=15.9 Hz), 7.40 (m, 8H), 7.61 (m, 2H), 7.73 (d, 2H, J=15.9 Hz); 13C NMR: δ 125.4, 128.3, 12.9, 130.4, 134.7, 143.2, 188.7.
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82%

Synthesis routes and methods III

Procedure details

A slurry of 3-bromopyridine (19 g, 120 mmol), 2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (40 g, 150 mmol) and KF (23 g, 396 mmol) in THF (600 ml) and water (30 ml) was degassed with nitrogen for 10 min, then treated with tris(dibenzylideneacetone)-dipalladium(0) (2.2 g, 2.4 mmol) followed by tri-tert-butylphosphine (0.2 M solution in 1,4-dioxane; 2.4 ml, 0.48 mmol), and the reaction was stirred mechanically at ambient temperature for 30 min. The mixture was then heated at 50° C. for 1 h before being cooled to ambient temperature. The reaction was poured into ice-cold 0.5 N aqueous NaOH solution and stirred for 1 h. The solid product was collected by filtration, washed with water, allowed to dry under suction, then washed with isohexane and dried to give 3-(2-fluoro-5-nitrophenyl)pyridine as a grey solid (26.2 g, contaminated with dibenzylideneacetone): δH (400 MHz, CDCl3) 7.37 (1H, t, J 9), 7.45 (1H, ddd, J 8, 5 and 1), 7.89-7.93 (1H, m), 8.28-8.33 (1H, m), 8.40 (1H, dd, J 7 and 3), 8.71 (1H, d, J 4), 8.84 (1H, s).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(Dicyclohexylamino)carbonyl]benzoic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
1,5-Diphenylpenta-1,4-dien-3-one
4-[(Dicyclohexylamino)carbonyl]benzoic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
1,5-Diphenylpenta-1,4-dien-3-one
4-[(Dicyclohexylamino)carbonyl]benzoic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
1,5-Diphenylpenta-1,4-dien-3-one
4-[(Dicyclohexylamino)carbonyl]benzoic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
1,5-Diphenylpenta-1,4-dien-3-one
4-[(Dicyclohexylamino)carbonyl]benzoic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
1,5-Diphenylpenta-1,4-dien-3-one
4-[(Dicyclohexylamino)carbonyl]benzoic acid
1,5-Diphenylpenta-1,4-dien-3-one

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